Fmoc-Asn(Trt)-OH is known for its high purity, with minimal levels of impurities like dipeptides, free amino acids, and acetic acid [1]. This is crucial for SPPS, as these impurities can lead to side reactions and ultimately reduce the purity and yield of the desired peptide. Studies have shown that Fmoc-Asn(Trt)-OH results in significantly purer peptides compared to other Asn derivatives used in SPPS [1, 2].
[1] Fmoc-Asn(Trt)-OH [Sigma-Aldrich]: [2] Innovation & Perspectives in Solid Phase Synthesis, 1st International Symposium (Ed. R. Epton), SPCC UK Ltd., Birmingham, 1990, pp. 577 (cited in Fmoc-Asn(Trt)-OH [Sigma-Aldrich]: )
Fmoc-Asn(Trt)-OH, or N-Fmoc-N4-trityl-L-asparagine, is a derivative of the amino acid asparagine. It features a fluoromethoxycarbonyl (Fmoc) protective group on the amino terminus and a trityl (Trt) protective group on the side chain amide. This compound is particularly valued in peptide synthesis due to its ability to prevent side reactions, especially dehydration of the amide side chain during activation processes involving carbodiimide reagents. Fmoc-Asn(Trt)-OH is soluble in various organic solvents, facilitating its use in standard peptide synthesis protocols .
The primary reactions involving Fmoc-Asn(Trt)-OH include:
While specific biological activities of Fmoc-Asn(Trt)-OH itself are not extensively documented, asparagine is known to play critical roles in protein synthesis and metabolism. The incorporation of asparagine into peptides can influence structural stability and biological function. Therefore, the use of Fmoc-Asn(Trt)-OH in synthesizing peptides may indirectly affect their biological properties depending on the context of use .
The synthesis of Fmoc-Asn(Trt)-OH typically involves several steps:
This method ensures high purity by eliminating residual synthetic materials such as trifluoroacetic acid and maleic anhydride .
Fmoc-Asn(Trt)-OH is primarily used in:
Studies on interaction dynamics involving Fmoc-Asn(Trt)-OH generally focus on its behavior during peptide synthesis rather than direct biological interactions. Its ability to prevent dehydration side reactions enhances the purity and yield of synthesized peptides, which is crucial for further studies on their biological activity and efficacy .
Several compounds are structurally similar to Fmoc-Asn(Trt)-OH, each with unique characteristics:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Fmoc-Asp(Trt)-OH | Similar protective groups but with aspartic acid | Aspartic acid's carboxylic side chain influences reactivity |
Fmoc-Glu(Trt)-OH | Contains glutamic acid with similar protective groups | Glutamic acid's additional carboxylate group affects pH sensitivity |
Fmoc-Ser(Trt)-OH | Serine derivative with hydroxyl group | Hydroxyl group provides different reactivity profile |
Fmoc-Asn(Trt)-OH stands out due to its specific protective groups that effectively minimize side reactions during peptide synthesis, making it particularly useful for producing high-purity peptides .
N-alpha-(9-Fluorenylmethoxycarbonyl)-N-gamma-trityl-L-asparagine represents a doubly protected derivative of the naturally occurring amino acid asparagine, specifically designed for solid-phase peptide synthesis applications [1] [2]. This compound incorporates two distinct protecting groups that provide orthogonal protection for different functional moieties within the asparagine structure [3] [4]. The molecular entity possesses the empirical formula C₃₈H₃₂N₂O₅ with a molecular weight of 596.67 grams per mole, and is identified by the Chemical Abstracts Service number 132388-59-1 [1] [7].
The compound exhibits characteristic physical properties that reflect its dual protection system architecture [31] [33]. The melting point ranges from 201-204°C with decomposition, indicating thermal stability consistent with protected amino acid derivatives used in peptide synthesis [7] [31]. The optical rotation measurement of [α]D²⁵ = -15.0±1° (c=1, methanol) confirms the retention of L-configuration stereochemistry at the alpha carbon center [7] [33]. The compound appears as a white crystalline powder with excellent solubility in standard peptide synthesis solvents including dimethylformamide and N-methylpyrrolidone, while demonstrating limited aqueous solubility [2] [4] [8].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃₈H₃₂N₂O₅ | [1] [3] [4] |
Molecular Weight (g/mol) | 596.67 | [1] [3] [4] |
CAS Number | 132388-59-1 | [1] [3] [4] |
Melting Point (°C) | 201-204 (dec.) | [7] [31] |
Optical Rotation [α]D²⁵ | -15.0±1° (c=1, methanol) | [7] |
Appearance | White crystalline powder | [3] [8] |
Solubility | Readily soluble in DMF, NMP; limited solubility in water | [2] [4] |
The molecular architecture of N-alpha-(9-Fluorenylmethoxycarbonyl)-N-gamma-trityl-L-asparagine exemplifies an orthogonal dual protection strategy that combines two chemically distinct protecting groups with complementary deprotection mechanisms [9] [23] [24]. The 9-fluorenylmethoxycarbonyl group serves as a temporary base-labile protecting group for the alpha-amino functionality, while the trityl group provides acid-labile protection for the asparagine side chain amide [37] [38] [42].
The fluorenylmethoxycarbonyl protecting group operates through a well-characterized two-step deprotection mechanism involving initial deprotonation at the 9-position of the fluorene ring system by secondary amines, followed by beta-elimination to generate a dibenzofulvene intermediate [9] [37]. This mechanism proceeds efficiently under mild basic conditions, typically employing piperidine in dimethylformamide, without affecting acid-labile protecting groups elsewhere in the molecule [37] [41]. The fluorenylmethoxycarbonyl group demonstrates exceptional stability toward acidic conditions and nucleophilic reagents commonly employed in peptide synthesis protocols [9] [29].
The trityl protecting group functions through an entirely different mechanism, involving acid-catalyzed heterolytic cleavage to generate a stabilized triphenylmethyl carbocation [42] [39]. This deprotection proceeds under acidic conditions, typically using trifluoroacetic acid, without affecting the base-labile fluorenylmethoxycarbonyl group [38] [39] [42]. The trityl group provides robust protection against nucleophilic attack and basic conditions encountered during repetitive coupling cycles in solid-phase peptide synthesis [13] [16].
The orthogonal nature of this dual protection system enables selective deprotection of either protecting group without affecting the other, facilitating complex synthetic strategies including on-resin modifications and cyclization reactions [23] [25] [28]. This orthogonality distinguishes the fluorenylmethoxycarbonyl/trityl combination from quasi-orthogonal systems such as tert-butoxycarbonyl/benzyl protection, where both groups require acidic conditions for removal [23] [24] [27].
Research findings demonstrate that the fluorenylmethoxycarbonyl/trityl dual protection system prevents amide side chain dehydration reactions that can occur with unprotected asparagine during carbodiimide-mediated coupling reactions [1] [2] [4]. The trityl group effectively blocks the primary amide functionality from participating in cyclization reactions that would otherwise compromise peptide integrity [2] [3]. Simultaneously, the fluorenylmethoxycarbonyl group maintains the alpha-amino acid in a protected state that prevents epimerization and unwanted oligomerization during activated coupling procedures [9] [29].
The stereochemical integrity of N-alpha-(9-Fluorenylmethoxycarbonyl)-N-gamma-trityl-L-asparagine centers on the preservation of the natural L-configuration at the alpha carbon throughout synthesis and handling procedures [17] [18] [20]. The compound maintains the S-absolute configuration according to Cahn-Ingold-Prelog nomenclature, with the alpha carbon exhibiting tetrahedral sp³ hybridization characteristic of proteinogenic amino acids [17] [20].
Optical activity measurements confirm the retention of stereochemical purity, with the observed negative rotation consistent with L-amino acid derivatives [18] [21]. The specific rotation value of -15.0±1° demonstrates minimal racemization during synthesis and purification procedures, indicating that the dual protection system effectively prevents epimerization pathways that could compromise stereochemical integrity [7] [33]. This stereochemical stability proves crucial for maintaining biological activity and structural specificity in synthesized peptides [17] [20].
The asparagine side chain amide exhibits restricted rotation around the carbon-nitrogen bond due to partial double-bond character arising from resonance delocalization [19] [22]. This planarity influences the conformational preferences of asparagine residues in peptide sequences, contributing to turn-inducing properties observed in protein secondary structures [19]. The trityl protection preserves this geometric constraint while preventing unwanted intramolecular interactions that could distort the natural conformational preferences [19] [22].
Conformational analysis reveals that asparagine derivatives demonstrate significant backbone dependence in their side chain orientations, with distinct rotameric preferences in different secondary structure contexts [22]. The protected derivative maintains these inherent conformational tendencies while providing chemical stability necessary for synthetic manipulations [22]. Research indicates that asparagine residues exhibit unique left-handed conformational preferences compared to other amino acids, attributed to the ability of the amide side chain to mimic peptide backbone interactions [22].
Configuration | Description | Importance |
---|---|---|
L-configuration | Natural amino acid configuration | Biological activity and recognition |
S-configuration (Cahn-Ingold-Prelog) | Absolute stereochemistry at alpha carbon | Stereochemical purity requirements |
Alpha carbon chirality | Tetrahedral sp³ hybridization | Prevents racemization during synthesis |
Side chain amide geometry | Planar amide bond with restricted rotation | Influences secondary structure formation |
The fluorenylmethoxycarbonyl/trityl protection system represents one of several established strategies for amino acid protection in peptide synthesis, each offering distinct advantages and limitations based on orthogonality, deprotection conditions, and compatibility with synthetic protocols [23] [24] [27]. Comparative analysis reveals significant differences in selectivity, efficiency, and practical implementation among various protection combinations [23] [28] [29].
The fluorenylmethoxycarbonyl/trityl system provides true orthogonal protection through fundamentally different deprotection mechanisms - base-catalyzed elimination versus acid-catalyzed carbocation formation [23] [37] [42]. This orthogonality enables high selectivity in deprotection sequences, allowing removal of either protecting group without affecting the other [25] [28]. In contrast, the historically important tert-butoxycarbonyl/benzyl system employs quasi-orthogonal protection, where both groups require acidic conditions but differ in their sensitivity to acid strength [23] [24] [27].
Research findings indicate that fluorenylmethoxycarbonyl chemistry offers superior compatibility with automated peptide synthesizers due to the mild basic deprotection conditions and the ability to monitor deprotection progress through ultraviolet spectroscopy of the released fluorenyl byproduct [29] [37]. The tert-butoxycarbonyl approach requires more stringent handling due to the use of trifluoroacetic acid for repetitive deprotections and hydrogen fluoride for final cleavage [24] [27] [29].
Deprotection selectivity analysis demonstrates that the fluorenylmethoxycarbonyl/trityl combination achieves superior preservation of acid-sensitive functionalities compared to systems requiring strong acid treatments [23] [29]. The mild basic conditions employed for fluorenylmethoxycarbonyl removal minimize side reactions such as aspartimide formation, while trityl deprotection under controlled acidic conditions provides clean removal without extensive scavenger requirements [37] [38] [42].
Solubility considerations favor the fluorenylmethoxycarbonyl/trityl system for complex peptide sequences, as the protected derivatives generally exhibit improved solubility in standard organic solvents compared to benzyl-protected analogs [23] [28]. This enhanced solubility facilitates efficient coupling reactions and reduces aggregation phenomena that can compromise synthesis efficiency [1] [2] [4].
Protection System | Alpha-Amino Protection | Side Chain Protection | Orthogonality | Deprotection Selectivity |
---|---|---|---|---|
Fmoc/Trityl | Base-labile (piperidine) | Acid-labile (TFA) | True orthogonal | High |
Boc/Benzyl | Acid-labile (TFA) | Strong acid (HF) | Quasi-orthogonal | Moderate |
Fmoc/tert-butyl | Base-labile (piperidine) | Acid-labile (TFA) | True orthogonal | High |
Cbz/Benzyl | Hydrogenolysis | Hydrogenolysis | Non-orthogonal | Low |